molecular formula C14H13NOS B1487805 6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde CAS No. 1272811-40-1

6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde

Cat. No.: B1487805
CAS No.: 1272811-40-1
M. Wt: 243.33 g/mol
InChI Key: RUNFJNHZWZROBA-UHFFFAOYSA-N
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Description

6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde is a chemical compound with the CAS Number: 1272811-40-1 . It has a molecular weight of 243.33 and is typically stored at room temperature . It is a powder in physical form .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C14H13NOS/c16-9-14-15-12-7-6-11 (8-13 (12)17-14)10-4-2-1-3-5-10/h1-5,9,11H,6-8H2 .


Physical and Chemical Properties Analysis

This compound is a powder in physical form . It is typically stored at room temperature . The molecular weight of this compound is 243.33 .

Scientific Research Applications

Anticancer and Antiviral Applications

A study by Lozynskyi et al. (2016) synthesized novel thiopyrano[2,3-d]thiazole-6-carbaldehydes, closely related to the chemical structure of interest, demonstrating significant anticancer and antiviral activities. These compounds were evaluated for their effects on various cell lines and viruses, including leukemia, the Epstein-Barr virus (EBV), the Herpes simplex virus type 1, the Varicella zoster virus, and the Hepatitis C virus. The study highlights the potential of such compounds in the development of new antimitotic and antiviral drugs (Lozynskyi et al., 2016).

Synthesis and Chemical Transformations

Calō et al. (1972) discussed the use of benzothiazole-2-carbaldehyde for the synthesis of aldehydes or ketones from the corresponding amines via transaminations, showcasing the versatility and wide applications of this compound in synthetic chemistry (Calō et al., 1972).

Non-linear Optic Applications

Hrobárik et al. (2004) prepared novel push-pull benzothiazole derivatives with reverse polarity, starting from 6-dimethylaminobenzothiazole-2-carbaldehyde, for potential applications in non-linear optics. This research illustrates the compound's utility in creating materials with specialized electronic properties, relevant to optical technologies (Hrobárik et al., 2004).

Antitumor Agents

Zhang et al. (2010) developed 2-(4-aminophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ols, showing high selectivity against aneuploid cell lines over diploid cell lines, indicating their potential as selective antitumor agents. This research underscores the compound's application in targeting specific cancer cell lines, offering a pathway for the development of new cancer therapies (Zhang et al., 2010).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances . The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways and cellular functions.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis . Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been reported to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition can result in changes in gene expression and cellular responses. Additionally, the compound can induce conformational changes in proteins, affecting their function and stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under normal storage conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has shown that it can have sustained effects on cellular processes, including prolonged inhibition of enzyme activity and changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit significant biological activity . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . These interactions can lead to changes in metabolic flux and levels of metabolites. The compound can also affect the activity of other enzymes and cofactors, influencing overall metabolic processes within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions can influence the compound’s efficacy and duration of action.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes.

Properties

IUPAC Name

6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NOS/c16-9-14-15-12-7-6-11(8-13(12)17-14)10-4-2-1-3-5-10/h1-5,9,11H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNFJNHZWZROBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C3=CC=CC=C3)SC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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